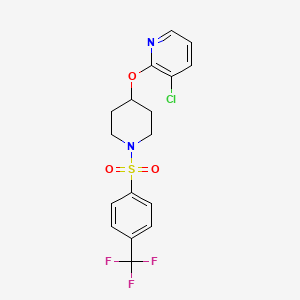
3-Chloro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and involve various synthetic methods for introducing TFMP groups within other molecules .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Organic Synthesis Applications
Sulfonamides, such as those derived from trifluoromethylphenyl groups, are utilized as novel terminators in cationic cyclizations, facilitating the efficient formation of polycyclic systems. This application is significant for the synthesis of complex organic molecules, including pyrrolidines and piperidines, through intramolecular conjugate addition reactions. The process leverages the unique reactivity of sulfonamide groups to terminate cationic cascades, yielding products with potential pharmacological activities (Haskins & Knight, 2002)[https://consensus.app/papers/sulfonamides-terminators-cyclisations-haskins/b858383a7aa554ba9cc998994f6ddef9/?utm_source=chatgpt].
Medicinal Chemistry Applications
The synthesis of tetrahydropyridine derivatives, which involves reactions with sulfur dioxide and aryldiazonium tetrafluoroborates, represents a novel approach in the development of sulfonated pyrrolidine and tetrahydropyridine derivatives. This methodology, proceeding without catalysts or additives, opens new avenues for creating bioactive molecules with potential therapeutic applications (An & Wu, 2017)[https://consensus.app/papers/synthesis-tetrahydropyridine-derivatives-reaction-an/0c1585e8559a5a2ebc86a1c0a13d1e98/?utm_source=chatgpt].
Material Science Applications
Fluorinated polyamides containing pyridine and sulfone moieties are synthesized using a novel diamine containing pyridine and trifluoromethylphenyl groups. These materials exhibit excellent solubility, high thermal stability, and desirable mechanical properties, making them suitable for advanced material applications such as flexible electronics and high-performance polymers (Liu et al., 2013)[https://consensus.app/papers/synthesis-properties-novel-fluorinated-polyamides-liu/b531ec7386625ebaabe3bddecfc235ad/?utm_source=chatgpt].
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target thecalcitonin gene-related peptide (CGRP) receptor . CGRP receptors play a crucial role in pain transmission and vascular regulation.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Based on the potential target (cgrp receptor), it can be inferred that the compound may influencepain transmission and vascular regulation pathways .
Result of Action
Given the potential target (cgrp receptor), the compound may have effects onpain perception and vascular regulation .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O3S/c18-15-2-1-9-22-16(15)26-13-7-10-23(11-8-13)27(24,25)14-5-3-12(4-6-14)17(19,20)21/h1-6,9,13H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBGHNWUNUJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

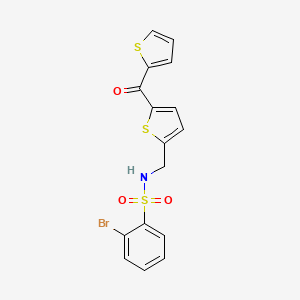


![1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole](/img/structure/B2825358.png)
![(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2825360.png)
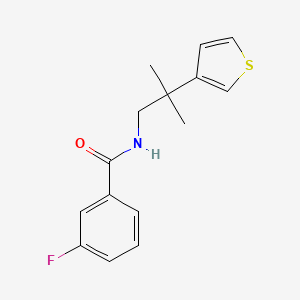
![benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2825363.png)
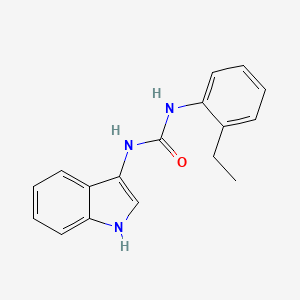
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2825366.png)

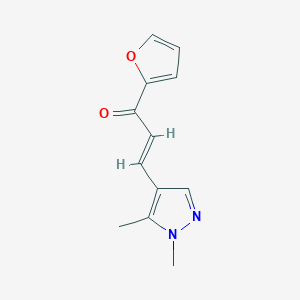
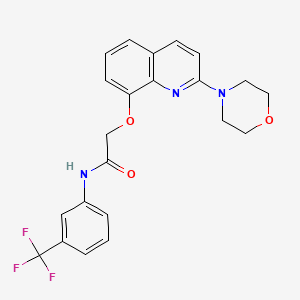
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2825371.png)
